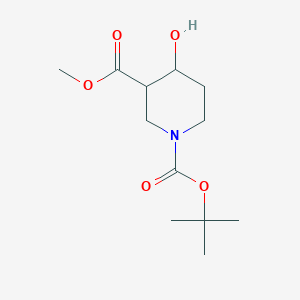

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

Vue d'ensemble

Description

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate is a versatile small molecule scaffold used primarily in research and development. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by its molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . It is commonly used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research.

Méthodes De Préparation

The synthesis of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate typically involves several steps. One common method starts with 4-piperidone hydrochloride hydrate. The process includes:

Alkalinization: Adding distilled water and liquid ammonia to achieve alkalinity.

Extraction: Using toluene to extract the compound, followed by drying with anhydrous magnesium sulfate.

Reduction: Dissolving the product in methanol and adding sodium borohydride under reflux conditions.

Boc Protection: Adding di-tert-butyl dicarbonate in the presence of potassium carbonate to protect the nitrogen atom.

This method is advantageous due to its high yield, low cost, and simplicity, making it suitable for industrial production.

Analyse Des Réactions Chimiques

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc-protected nitrogen can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include ketones, alcohols, and substituted piperidines .

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance the efficacy of bioactive molecules. Key applications include:

- Analgesics Development : The compound has been studied for its potential role in pain management through interactions with opioid receptors, suggesting it may modulate pain pathways effectively.

- Neuroprotective Agents : Research indicates that it may exhibit neuroprotective effects, making it a candidate for developing treatments for neurological disorders .

- Antitumor Agents : It has been utilized in synthesizing intermediates for antitumor medications, showcasing its importance in cancer research .

Synthetic Chemistry

In synthetic chemistry, this compound is a key building block for various chemical reactions:

- Chiral Building Blocks : The compound is used to create chiral amino acids and other derivatives, which are critical in the synthesis of pharmaceuticals with specific stereochemical configurations .

- Bioconjugation Processes : It facilitates attaching drugs to biomolecules, improving drug delivery systems and reducing side effects .

Material Science

The compound is also explored in material science applications:

- Polymeric Materials : this compound is investigated for developing advanced polymers with unique properties suitable for industrial applications .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Boc protection on nitrogen; Hydroxyl at position 4 | Analgesic and neuroprotective effects |

| Methyl 3-hydroxypiperidine-1-carboxylate | Hydroxyl at position 3 | Moderate analgesic activity |

| 4-Hydroxy-N-methylpiperidine | Methyl substitution at nitrogen | Neuroprotective effects |

Case Study 1: Analgesic Development

A study explored the interactions of this compound with opioid receptors, demonstrating its potential to modulate pain pathways effectively. This research underlines its significance in developing new analgesics aimed at improving pain management therapies.

Case Study 2: Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties, which are crucial for developing treatments targeting neurodegenerative diseases. Further studies are warranted to elucidate these effects fully .

Case Study 3: Antitumor Applications

This compound has been identified as an intermediate in synthesizing antitumor agents, showcasing its utility in oncology research and drug development .

Mécanisme D'action

The mechanism of action of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate involves its interaction with various molecular targets. The Boc-protected nitrogen can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparaison Avec Des Composés Similaires

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate can be compared with other similar compounds such as:

N-Boc-4-hydroxypiperidine: Lacks the ester group, making it less versatile in certain synthetic applications.

Methyl 4-hydroxypiperidine-3-carboxylate: Lacks the Boc protection, making it more reactive but less stable.

N-Boc-4-piperidinemethanol: Contains a hydroxyl group instead of an ester, affecting its reactivity and applications .

The unique combination of the Boc-protected nitrogen and the ester group in this compound makes it a valuable compound in various fields of research and industry.

Activité Biologique

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities and applications in drug development. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound (C₁₂H₂₁NO₅) features a tert-butoxycarbonyl (N-Boc) group, a hydroxyl group at the 4-position, and a carboxylate group at the 3-position of the piperidine ring. Its unique structure contributes to its reactivity and biological properties:

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₅ |

| Molecular Weight | ~259.30 g/mol |

| Functional Groups | Hydroxyl, Carboxylate, N-Boc |

The mechanism of action for this compound involves its interaction with various molecular targets. The N-Boc group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions modulate enzyme activities and receptor functions, influencing critical biochemical pathways.

Therapeutic Applications

- Diabetes Treatment : Research indicates that this compound can serve as a building block in synthesizing selective GPR119 agonists, which are promising for treating type II diabetes due to their role in enhancing insulin secretion and reducing blood glucose levels.

- Cancer Research : Studies have shown that derivatives of piperidine compounds exhibit anti-cancer properties by modulating cell proliferation and apoptosis resistance, particularly through interactions with muscarinic acetylcholine receptors .

- Neurodegenerative Disorders : Compounds with similar structures have been explored for their potential in treating Alzheimer’s disease by inhibiting cholinesterases and targeting amyloid beta aggregation .

- Antiviral Activity : Some derivatives have demonstrated anti-HIV activity, indicating that modifications of the piperidine scaffold could lead to effective antiviral agents .

Case Study 1: GPR119 Agonists

In a study focused on developing GPR119 agonists, this compound was utilized as a synthetic intermediate. The resulting compounds showed enhanced glucose-dependent insulin secretion in vitro, highlighting their potential as therapeutic agents for diabetes management.

Case Study 2: Anti-Cancer Properties

Research involving piperidine derivatives has identified their role in inhibiting cancer cell growth. A specific derivative demonstrated significant inhibition of colorectal cancer cell lines through its action on the M3 muscarinic receptor, which is implicated in tumor progression .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their unique aspects and potential biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 1-tert-butoxycarbonylpiperidine-3-carboxylate | Different Boc group position | Variation in reactivity due to Boc positioning |

| 4-Hydroxy-N-Boc-piperidine | Lacks carboxylate functionality | Potentially different biological activities |

| Methyl 1-(tert-butoxycarbonyl)-4-piperidone | Similar backbone but lacks hydroxyl | May exhibit different pharmacological properties |

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULNMKPQUKNAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594893 | |

| Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406212-51-9 | |

| Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.